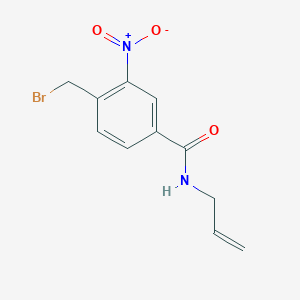

4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

651026-70-9 |

|---|---|

Molecular Formula |

C11H11BrN2O3 |

Molecular Weight |

299.12 g/mol |

IUPAC Name |

4-(bromomethyl)-3-nitro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H11BrN2O3/c1-2-5-13-11(15)8-3-4-9(7-12)10(6-8)14(16)17/h2-4,6H,1,5,7H2,(H,13,15) |

InChI Key |

VIQLWSKESRUZRE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Chemical Structure : The compound features a bromomethyl group, a nitro group, and an allyl amide functionality, which are critical for its biological activity.

- Molecular Formula : CHBrNO

- CAS Number : 1816253-32-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antineoplastic Activity : Nitro compounds are known for their antitumor properties. The presence of the nitro group in this compound may enhance its ability to act as a hypoxia-activated prodrug, targeting cancer cells in low oxygen environments .

- Antimicrobial Properties : Similar nitrobenzamide derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The bromine substituent may enhance membrane permeability, facilitating better interaction with bacterial cells .

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are involved in inflammatory processes .

Research Findings

Recent studies have highlighted the biological potential of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several nitro compounds, including derivatives similar to this compound. Results indicated that these compounds exhibited cytotoxicity against various cancer cell lines, with mechanisms involving DNA intercalation and enzyme inhibition .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting effective inhibition at low doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 238.081 g/mol |

| Density | 1.462 g/cm³ |

| Boiling Point | 363.8 °C |

| Melting Point | Not Available |

| Biological Activity | Observed Effect |

|---|---|

| Anticancer | Cytotoxicity in cancer cell lines |

| Antimicrobial | Effective against S. aureus and P. aeruginosa |

| Enzyme Inhibition | Inhibition of iNOS and COX |

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anticancer applications. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising activity.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The findings indicated that the compound exhibited significant growth inhibition, with IC50 values ranging from 5 to 15 µM across different cell lines. This suggests that this compound may serve as a lead compound for further development in cancer therapy .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has indicated that compounds with similar structural motifs can inhibit viral replication.

Case Study: Inhibition of Chikungunya Virus

In a related study, compounds structurally analogous to this compound were tested for their ability to inhibit Chikungunya virus replication. The results showed that these compounds could reduce viral titers significantly without exhibiting cytotoxic effects on human dermal fibroblast cells . This positions the compound as a candidate for further investigation in antiviral drug development.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems also warrants attention. It has been suggested that benzamide derivatives can modulate various receptors involved in neuropharmacological processes.

Case Study: TRPA1 Receptor Modulation

Research into related compounds has shown that benzamide derivatives can act as selective antagonists for transient receptor potential ankyrin 1 (TRPA1), a receptor implicated in pain pathways. The modulation of TRPA1 by similar compounds indicates that this compound may possess analgesic properties worth exploring .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. Researchers are actively investigating modifications to enhance its biological activity and selectivity.

Synthesis Pathways

Several synthetic routes have been proposed, including:

Comparison with Similar Compounds

Structural Analogues in HIV-1 Inhibitor Studies ()

Three benzamide derivatives synthesized in HIV-1 inhibitor research share functional group similarities:

Methyl 4-(2-(2-methoxybenzamido)phenoxy)benzoate: Features a methoxycarbonyl group at the 4-position and lacks a nitro or bromomethyl group. Yield: 22% .

N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide : Contains a nitro group on a para-substituted benzyloxy moiety. Yield: 53% .

N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide : Nitro group at the meta position on the benzyloxy substituent. Yield: 86% .

Key Differences :

- The target compound’s bromomethyl group enhances electrophilicity compared to methoxy or benzyloxy substituents, making it more reactive in alkylation or nucleophilic substitution reactions.

- The nitro group’s meta position (as in the target and the third analog) may improve steric compatibility in binding pockets compared to para-substituted analogs .

TG2 Transglutaminase Inhibitor ()

3-Nitro-N-{3-[4-(acryloylamino)piperidine-1-sulfonyl]-1-methylindol-7-yl}benzamide (78c):

- Structure : Nitro group at the 3-position, similar to the target compound, but with a piperidine-sulfonyl-indole scaffold.

- Properties : Melting point 160–163°C, yield 57%, molecular weight 511.55 g/mol .

- Comparison :

- The indole-piperidine moiety increases molecular complexity and likely enhances target affinity compared to the simpler allylamine chain in the target compound.

- The absence of a bromomethyl group reduces electrophilic reactivity, suggesting divergent therapeutic applications (e.g., enzyme inhibition vs. covalent binding).

Azepane-Pyridine Derivative ()

4-(Azepan-1-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide (K781-6475) :

- Structure : Nitro group at the 3-position, azepane ring at the 4-position, and a pyridylmethyl substituent.

- The pyridine moiety may enhance π-π stacking interactions in biological targets, a feature absent in the allyl-substituted target .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.